Spirovibsanin A

描述

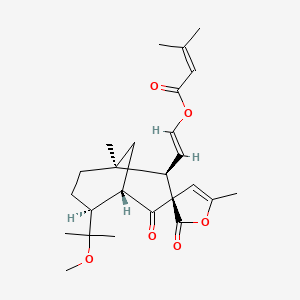

Spirovibsanin A is an 18-norditerpene isolated from Viburnum awabuki, distinguished by its unique bicyclo[3.3.1]nonane spiro-γ-lactone scaffold . This compound belongs to the vibsanin family, a class of diterpenoids with diverse bioactivities. Its structural uniqueness arises from the fusion of a γ-lactone ring to a bicyclic framework, with critical stereochemical features at C-5 and C-14 that differentiate it from congeners . Total synthesis efforts, such as the 18-step synthesis of (±)-5,14-bis-epi-spirovibsanin A, have confirmed its relative stereochemistry and carbon skeleton . While its exact biological activities remain understudied, its structural complexity has made it a focal point for synthetic and biosynthetic research.

属性

分子式 |

C25H34O6 |

|---|---|

分子量 |

430.5 g/mol |

IUPAC 名称 |

[(E)-2-[(1S,2R,3S,5S,6S)-6-(2-methoxypropan-2-yl)-1,5'-dimethyl-2',4-dioxospiro[bicyclo[3.3.1]nonane-3,3'-furan]-2-yl]ethenyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O6/c1-15(2)12-20(26)30-11-9-19-24(6)10-8-18(23(4,5)29-7)17(14-24)21(27)25(19)13-16(3)31-22(25)28/h9,11-13,17-19H,8,10,14H2,1-7H3/b11-9+/t17-,18-,19+,24-,25+/m0/s1 |

InChI 键 |

IYGMLBRNOYTRCU-GEZFFOSXSA-N |

手性 SMILES |

CC1=C[C@]2([C@@H]([C@]3(CC[C@@H]([C@H](C3)C2=O)C(C)(C)OC)C)/C=C/OC(=O)C=C(C)C)C(=O)O1 |

规范 SMILES |

CC1=CC2(C(C3(CCC(C(C3)C2=O)C(C)(C)OC)C)C=COC(=O)C=C(C)C)C(=O)O1 |

同义词 |

spirovibsanin A |

产品来源 |

United States |

相似化合物的比较

Structural and Stereochemical Comparisons

Spirovibsanin A is compared to structurally related compounds, primarily within the vibsanin family and other spirolactones :

Key Observations :

- Stereochemical Divergence : this compound’s C-14 configuration distinguishes it from synthetic analogs like (±)-5,14-bis-epi-spirovibsanin A, which exhibit reversed stereochemistry . This small stereochemical difference can significantly alter molecular interactions and bioactivity .

- Scaffold Complexity: Unlike linear diterpenes (e.g., neovibsanins) or polyketides (e.g., clusianone), this compound’s bicyclic spiro-lactone system imposes synthetic challenges, requiring advanced strategies for ring formation and stereocontrol .

常见问题

What unanswered questions about this compound’s biosynthesis warrant further investigation?

- Methodological Answer: Elucidating the role of non-enzymatic Diels-Alder reactions in spirocycle formation requires isotopic labeling (¹³C-glucose tracing) and enzyme knockout studies. Uncharacterized tailoring enzymes in the vibsanin gene cluster also represent high-priority targets for heterologous expression .

Q. How can advanced imaging techniques resolve spatial distribution of this compound in vivo?

- Methodological Answer: Multiphoton microscopy with deuterated this compound or Raman spectroscopy-based tracking offers subcellular resolution. PET/CT imaging using ¹⁸F-labeled derivatives is under development to quantify tumor uptake kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。